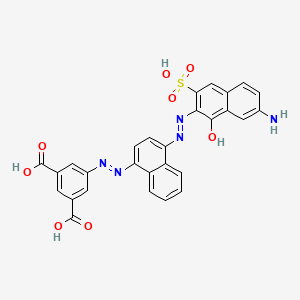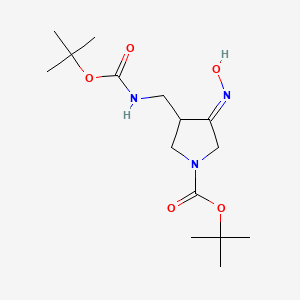
7-ACETOXY-6-METHOXY-3,4-DIHYDROQUINAZODIN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-ACETOXY-6-METHOXY-3,4-DIHYDROQUINAZODIN-4-ONE is a chemical compound with the molecular formula C11H10N2O4 and a molecular weight of 234.21 g/mol . It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-ACETOXY-6-METHOXY-3,4-DIHYDROQUINAZODIN-4-ONE typically involves the reaction of 6-METHOXY-7-HYDROXYQUINAZOLIN-4-ONE with acetic anhydride . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings. The process is optimized for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
7-ACETOXY-6-METHOXY-3,4-DIHYDROQUINAZODIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: The acetoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups to the molecule.
科学研究应用
7-ACETOXY-6-METHOXY-3,4-DIHYDROQUINAZODIN-4-ONE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-ACETOXY-6-METHOXY-3,4-DIHYDROQUINAZODIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
相似化合物的比较
Similar Compounds
6-METHOXY-7-HYDROXYQUINAZOLIN-4-ONE: A precursor in the synthesis of 7-ACETOXY-6-METHOXY-3,4-DIHYDROQUINAZODIN-4-ONE.
Quinazolinone Derivatives: Other compounds in this class with similar structures and potential biological activities.
Uniqueness
This compound is unique due to its specific functional groups (acetoxy and methoxy) and the resulting biological activities. Its distinct structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
179688-02-9 |
|---|---|
分子式 |
C11H10N2O4 |
分子量 |
234.21 |
同义词 |
7-ACETOXY-6-METHOXY-3,4-DIHYDROQUINAZODIN-4-ONE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]acetamide](/img/structure/B1142920.png)





![4-Methyl-2-(3-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142936.png)
